1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one and related compounds have been synthesized through the condensation of chalcones with hydrazine hydrate. These compounds are characterized by their crystal structures, exhibiting specific dihedral angles and molecular conformations, contributing to their potential applications in materials science and molecular engineering (Loh et al., 2013).
Structural Characterization and Properties
The structural characterization of similar pyrazoline derivatives has been conducted using single crystal diffraction, revealing their planarity and orientation of substituent groups. This information is crucial for understanding the molecular interactions and potential applications in various scientific fields, such as organic electronics or pharmaceuticals (Kariuki et al., 2021).
Molecular Docking and Potential Applications
Molecular docking studies of these pyrazoline derivatives indicate that specific functional groups, like the fluorine atom and ethanone, are crucial for binding. This suggests their potential inhibitory activity against certain enzymes, hinting at applications in drug design and medicinal chemistry (Mary et al., 2015).
Synthesis and Cytotoxic Evaluation
Novel pyrazoline derivatives, including those with 4-fluorophenyl groups, have been synthesized and evaluated for cytotoxicity against cancer cell lines. These studies contribute to the understanding of structure-activity relationships, important for developing new anticancer agents (Ahsan et al., 2018).
Synthesis and Antimicrobial Activities
A range of pyrazole derivatives, including this compound, has been synthesized and tested for antimicrobial activity. These studies are significant for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Desai et al., 2012).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 1,1-diaryl compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in the biochemical pathways within the cell .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to affect a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, revealed that these compounds possess promising drug-like properties, including good kinetic solubilities and metabolic stability . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the known actions of similar compounds, it can be inferred that the compound might have a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, revealed that it exhibited excellent anti-corrosion properties in an acidic environment . This suggests that the compound’s action might be influenced by the pH of the environment.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUTYAHOABILOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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